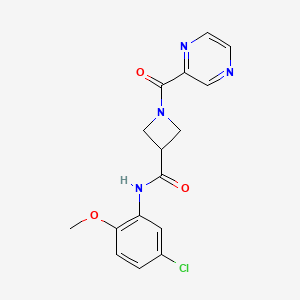
N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrazine-2-carbonyl group: This step may involve acylation reactions using pyrazine-2-carbonyl chloride.
Attachment of the 5-chloro-2-methoxyphenyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
化学反応の分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Acting as an agonist or antagonist.
Interfering with cellular pathways: Affecting signal transduction or metabolic pathways.
類似化合物との比較
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)pyrrolidine-3-carboxamide
- N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)piperidine-3-carboxamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is unique due to its specific structural features, such as the azetidine ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds with pyrrolidine or piperidine rings.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-24-14-3-2-11(17)6-12(14)20-15(22)10-8-21(9-10)16(23)13-7-18-4-5-19-13/h2-7,10H,8-9H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEAVDHDPNYLHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

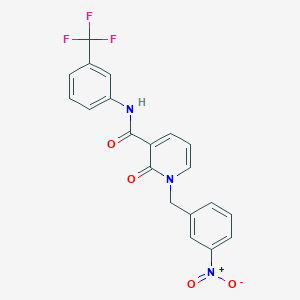
![2-[(3-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2391015.png)
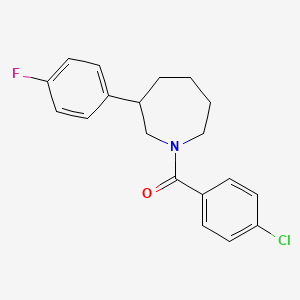
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2391017.png)
![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391020.png)
![ethyl 4-[(2E)-3-(2,4-dichlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B2391021.png)
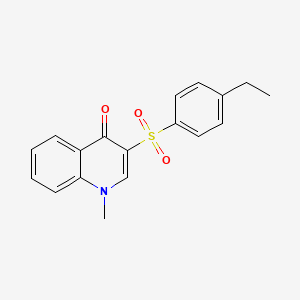
![N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391023.png)
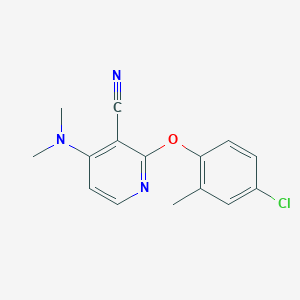
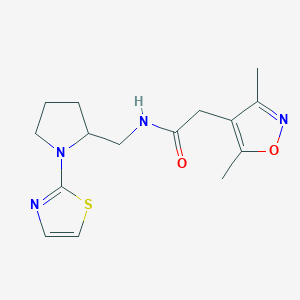
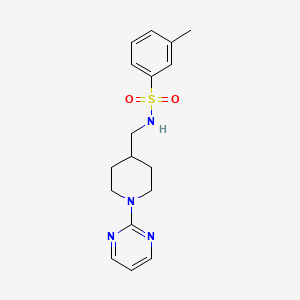
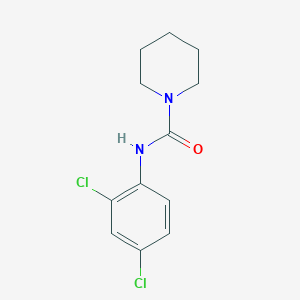
![2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide](/img/structure/B2391031.png)
